9-Benzylguanine 9-Benzylguanine
Brand Name: Vulcanchem
CAS No.: 14937-72-5
VCID: VC8176211
InChI: InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)14-7-17(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18)
SMILES: C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)N
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol

9-Benzylguanine

CAS No.: 14937-72-5

Cat. No.: VC8176211

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

9-Benzylguanine - 14937-72-5

Specification

CAS No. 14937-72-5
Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
IUPAC Name 2-amino-9-benzyl-1H-purin-6-one
Standard InChI InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)14-7-17(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18)
Standard InChI Key SMHBTBYHDWNJEG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)N
Canonical SMILES C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)N

Introduction

9-Benzylguanine (9-BG) is a synthetic purine derivative with the molecular formula C12H11N5\text{C}_{12}\text{H}_{11}\text{N}_5 and a molecular weight of 225.25 g/mol . It serves as a critical tool in biochemical and clinical research, particularly in studies involving DNA repair mechanisms and targeted therapies. Below is a structured overview of its properties, mechanisms, and applications.

Mechanism of Action

9-Benzylguanine inhibits O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein. Key findings include:

  • DNA-Dependent Inactivation: The presence of DNA enhances AGT inactivation by 9-BG and its 9-methyl derivative but inhibits activity for larger 9-substituents (e.g., ribose or dihydrotestosterone) .

  • Irreversible Binding: 9-BG transfers its benzyl group to AGT’s active-site cysteine, permanently inactivating the enzyme and sensitizing cells to alkylating agents .

Applications in Research

SNAP-Tag Technology

9-BG derivatives enable spatiotemporal control in protein labeling:

  • Caged BG Molecules: Six variants activated by light, enzymes (e.g., β-glucuronidase), or reactive oxygen species (ROS) allow precise conjugation to SNAP-tag fusion proteins .

  • Targeted Therapeutics: These tools reduce off-target effects by restricting activation to disease sites (e.g., tumor microenvironments) .

Clinical Oncology

  • Glioblastoma Trials: A Phase III study (SWOG S0001) combined 9-BG with BCNU and radiation therapy for newly diagnosed glioblastoma. While survival outcomes were comparable to standard therapy, MGMT promoter methylation status emerged as a key prognostic biomarker .

Therapeutic Derivatives

Phosphonoalkyl analogs of 9-BG exhibit immunosuppressive properties:

  • PNPase Inhibition: Derivatives like [[3-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methyl]benzyl]oxy]-methylphosphonic acid show potent inhibition (Ki=1.1nMK_i = 1.1 \, \text{nM}) of purine nucleoside phosphorylase (PNPase), a target for T-cell-selective therapies .

Research Limitations and Future Directions

  • β-Glucuronidase Efficiency: Enzyme-triggered 9-BG release achieves only 50% recovery, necessitating optimized substrates .

  • Clinical Challenges: Despite mechanistic promise, 9-BG’s efficacy in glioblastoma trials underscores the need for biomarker-driven patient stratification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator